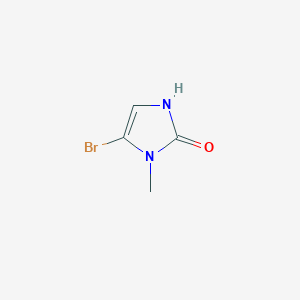

5-bromo-1-methyl-1H-imidazol-2(3H)-one

説明

5-Bromo-1-methyl-1H-imidazol-2(3H)-one is a substituted imidazolone derivative characterized by a bromine atom at the 5-position and a methyl group at the 1-position of the imidazol-2(3H)-one core.

特性

分子式 |

C4H5BrN2O |

|---|---|

分子量 |

177.00 g/mol |

IUPAC名 |

4-bromo-3-methyl-1H-imidazol-2-one |

InChI |

InChI=1S/C4H5BrN2O/c1-7-3(5)2-6-4(7)8/h2H,1H3,(H,6,8) |

InChIキー |

NUDQSJNKRMCBTH-UHFFFAOYSA-N |

正規SMILES |

CN1C(=CNC1=O)Br |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of 5-bromo-1-methyl-1H-imidazol-2(3H)-one typically involves:

- Construction of the imidazol-2-one ring system,

- Introduction of the methyl group on the nitrogen,

- Selective bromination at the 5-position.

The synthetic routes often start from substituted precursors such as diethyl butynedioate or related esters, followed by cyclization and bromination steps.

Detailed Stepwise Synthesis (Adapted from Related Pyrazole and Imidazole Analogues)

Although direct literature on 5-bromo-1-methyl-1H-imidazol-2(3H)-one is limited, closely related compounds such as 5-bromo-1-methyl-1H-pyrazol-3-amine have been synthesized via the following multi-step approach, which can be adapted for imidazol-2-one analogues:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of diethyl butynedioate with methylhydrazine | Room temperature, condensation | Formation of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination of the heterocyclic ring | Tribromooxyphosphorus (Phosphorus tribromide oxide), controlled temperature | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |

| 3 | Hydrolysis of ester to carboxylic acid | Sodium hydroxide in alcoholic solution, room temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 4 | Carbamate formation via substitution | Azido dimethyl phosphate, tert-butyl alcohol, DMF, 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5 | Hydrolysis of carbamate to amine | 50% trifluoroacetic acid in dichloromethane, room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine |

Note: This pathway is from a patent describing an improved method avoiding hazardous reagents like n-butyl lithium and cyanogen bromide, emphasizing safer, scalable synthesis.

Analytical and Purification Techniques

After synthesis, purification is typically achieved by:

- Extraction with organic solvents (ethyl acetate, dichloromethane),

- Drying over anhydrous sodium sulfate,

- Column chromatography using silica gel with hexane/ethyl acetate mixtures,

- Characterization by NMR (1H and 13C), mass spectrometry, and elemental analysis to confirm purity and structure.

Comparative Analysis of Bromination Methods

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Condensation + Bromination + Hydrolysis + Carbamate Formation (Patent method) | Diethyl butynedioate + methylhydrazine | Tribromooxyphosphorus, NaOH, azido dimethyl phosphate, TFA | Mild temperatures, room temp to 100 °C | Safe reagents, scalable, avoids toxic reagents | Multi-step, requires intermediate purifications |

| N-Alkylation + Selective Bromination | 1H-imidazol-2-one | Methyl iodide, NBS or Br2 | Room temperature to reflux | Straightforward, fewer steps | Bromination may require careful control |

| Direct Bromination of Pre-methylated Imidazol-2-one | 1-methyl-1H-imidazol-2-one | NBS or Br2 | Room temperature | Simple, direct | Possible side reactions if not controlled |

化学反応の分析

Types of Reactions

Substitution Reactions: The bromine atom in 5-bromo-1-methyl-1H-imidazol-2(3H)-one can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.

Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

Oxidation Products: Oxidized imidazole derivatives.

Reduction Products: Reduced imidazole derivatives.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development due to its imidazole ring, which is a common pharmacophore.

Industry: Used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 5-bromo-1-methyl-1H-imidazol-2(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The bromine atom and the imidazole ring are key functional groups that contribute to its activity.

類似化合物との比較

Table 1: Structural Comparison of 5-Bromo-1-methyl-1H-imidazol-2(3H)-one and Analogues

Key Observations:

- Substituent Effects : Bromine at the 5-position (vs. 6-position in imidazo-pyridines) may influence electronic properties and regioselectivity in reactions. The methyl group at N1 likely increases lipophilicity compared to unsubstituted analogs .

- Aromaticity : Benzimidazolone derivatives (e.g., ) exhibit extended conjugation, which may enhance binding to aromatic protein pockets compared to the smaller imidazolone core.

Pharmacological and Physicochemical Properties

While direct pharmacological data for 5-bromo-1-methyl-1H-imidazol-2(3H)-one are unavailable, insights from analogs suggest:

- Bioactivity : Brominated imidazo-pyridines (e.g., ) and benzimidazoles (e.g., ) exhibit antimicrobial, antitumor, or enzyme inhibitory activities. The bromine atom may enhance binding to biomolecular targets via halogen bonding.

- Crystal Packing : Analogous brominated compounds (e.g., ) form hydrogen-bonded dimers (N–H⋯O interactions), suggesting similar crystalline behavior for the target molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。